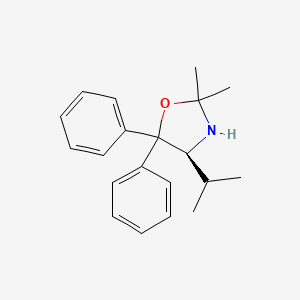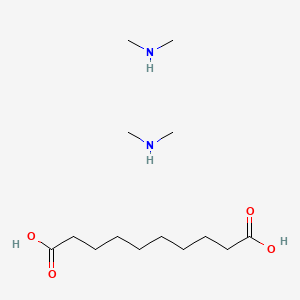
(1S)-1-(Trimethylsilyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(Trimethylsilyl)ethan-1-ol: is an organosilicon compound that features a silicon atom bonded to three methyl groups and an ethan-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(Trimethylsilyl)ethan-1-ol typically involves the reaction of trimethylsilyl chloride with an appropriate alcohol under basic conditions. One common method is the reaction of trimethylsilyl chloride with ethanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran or dichloromethane to prevent hydrolysis of the trimethylsilyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and reactors can help in maintaining precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-(Trimethylsilyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted ethan-1-ol derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (1S)-1-(Trimethylsilyl)ethan-1-ol is used as a protecting group for alcohols. The trimethylsilyl group can be easily introduced and removed under mild conditions, making it a valuable tool for protecting hydroxyl groups during multi-step syntheses.
Biology
In biological research, this compound can be used as a reagent for the derivatization of biomolecules. This helps in improving the stability and solubility of certain compounds, facilitating their analysis and characterization.
Medicine
While not directly used as a therapeutic agent, this compound can be employed in the synthesis of pharmaceutical intermediates. Its role in protecting functional groups during synthesis is crucial for the development of complex drug molecules.
Industry
In the materials science industry, this compound is used in the production of silicon-based materials. Its ability to form stable bonds with silicon makes it useful in the synthesis of siloxanes and other silicon-containing polymers.
Mecanismo De Acción
The mechanism of action of (1S)-1-(Trimethylsilyl)ethan-1-ol primarily involves its role as a protecting group. The trimethylsilyl group can be introduced to a hydroxyl group, rendering it inert to various reaction conditions. This protection is achieved through the formation of a stable silicon-oxygen bond. The trimethylsilyl group can be removed by treatment with fluoride ions, which cleave the silicon-oxygen bond, regenerating the free hydroxyl group.
Comparación Con Compuestos Similares
Similar Compounds
(1R)-1-(Trimethylsilyl)ethan-1-ol: The enantiomer of (1S)-1-(Trimethylsilyl)ethan-1-ol, differing only in the spatial arrangement of atoms.
Trimethylsilyl chloride: A precursor used in the synthesis of this compound.
Trimethylsilyl ethanol: A similar compound where the trimethylsilyl group is bonded to an ethanol moiety.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The presence of the trimethylsilyl group provides stability and protection to the hydroxyl group, making it a valuable reagent in synthetic chemistry.
Propiedades
Número CAS |
484674-47-7 |
|---|---|
Fórmula molecular |
C5H14OSi |
Peso molecular |
118.25 g/mol |
Nombre IUPAC |
(1S)-1-trimethylsilylethanol |
InChI |
InChI=1S/C5H14OSi/c1-5(6)7(2,3)4/h5-6H,1-4H3/t5-/m0/s1 |
Clave InChI |
ZLTWIJREHQCJJL-YFKPBYRVSA-N |
SMILES isomérico |
C[C@@H](O)[Si](C)(C)C |
SMILES canónico |
CC(O)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-trityloxypentanoic acid](/img/structure/B14253236.png)

![methyl (2S)-2-[(4-nitrophenyl)sulfonylamino]pent-4-enoate](/img/structure/B14253250.png)
![1-{2-[3-(Prop-1-en-2-yl)phenyl]propyl}pyrrolidine](/img/structure/B14253251.png)
![2-hydroxy-N-[2-methyl-1-(2-methylanilino)-1-oxopropan-2-yl]benzamide](/img/structure/B14253253.png)

![{2-[(Hydroxyacetyl)oxy]phenoxy}acetic acid](/img/structure/B14253260.png)

![4-[2-(2,4-Dinitrophenyl)hydrazinylidene]butanamide](/img/structure/B14253263.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, phenylmethyl ester](/img/structure/B14253271.png)



